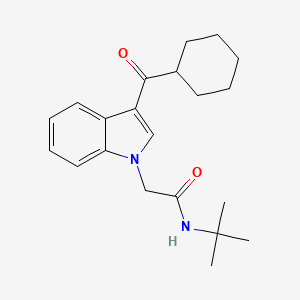![molecular formula C13H11F3N4O3 B15026732 1-ethyl-4-nitro-N-[2-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B15026732.png)
1-ethyl-4-nitro-N-[2-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-ethyl-4-nitro-N-[2-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxamide is a complex organic compound that features a pyrazole ring substituted with ethyl, nitro, and trifluoromethyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethyl-4-nitro-N-[2-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxamide typically involves multiple steps. One common approach includes:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Introduction of the nitro group: Nitration of the pyrazole ring using a mixture of concentrated nitric and sulfuric acids.
Attachment of the ethyl group: Alkylation of the pyrazole ring using ethyl halides in the presence of a base.
Incorporation of the trifluoromethyl group: This can be done via radical trifluoromethylation using reagents like trifluoromethyl iodide and a radical initiator.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
化学反应分析
Types of Reactions
1-ethyl-4-nitro-N-[2-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups using appropriate nucleophiles.
Radical Reactions: The trifluoromethyl group can participate in radical reactions, leading to the formation of new carbon-fluorine bonds.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Alkyl halides, bases like sodium hydride (NaH).
Radical Reactions: Trifluoromethyl iodide, radical initiators like azobisisobutyronitrile (AIBN).
Major Products
Reduction: Formation of 1-ethyl-4-amino-N-[2-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxamide.
Substitution: Formation of various alkyl or aryl substituted derivatives.
Radical Reactions: Formation of trifluoromethylated derivatives.
科学研究应用
1-ethyl-4-nitro-N-[2-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
作用机制
The mechanism of action of 1-ethyl-4-nitro-N-[2-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to easily cross cell membranes and reach its targets .
相似化合物的比较
Similar Compounds
Ethyl 2-nitro-4-(trifluoromethyl)anilinoacetate: Similar in having a nitro and trifluoromethyl group but differs in the core structure.
2-Fluoro-3-nitro-N-[4-[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethyl]-2-(trifluoromethyl)phenyl]-benzamide: Shares the nitro and trifluoromethyl groups but has a different aromatic core.
Uniqueness
1-ethyl-4-nitro-N-[2-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxamide is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. The combination of the ethyl, nitro, and trifluoromethyl groups on the pyrazole ring makes it a versatile compound for various applications.
属性
分子式 |
C13H11F3N4O3 |
|---|---|
分子量 |
328.25 g/mol |
IUPAC 名称 |
1-ethyl-4-nitro-N-[2-(trifluoromethyl)phenyl]pyrazole-3-carboxamide |
InChI |
InChI=1S/C13H11F3N4O3/c1-2-19-7-10(20(22)23)11(18-19)12(21)17-9-6-4-3-5-8(9)13(14,15)16/h3-7H,2H2,1H3,(H,17,21) |
InChI 键 |
VGIXHTSJRMUIJE-UHFFFAOYSA-N |
规范 SMILES |
CCN1C=C(C(=N1)C(=O)NC2=CC=CC=C2C(F)(F)F)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-{(5E)-5-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}adamantane-1-carboxamide](/img/structure/B15026650.png)
![(2E)-3-[2-(4-tert-butylphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyano-N-(prop-2-en-1-yl)prop-2-enamide](/img/structure/B15026651.png)
![N-(2-hydroxyethyl)-2-methyl-5-(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)benzenesulfonamide](/img/structure/B15026657.png)
![4,4-dimethyl-N-pentyl-8-propan-2-yl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-amine](/img/structure/B15026667.png)
![N-(3'-acetyl-2-oxo-1-propyl-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl)acetamide](/img/structure/B15026682.png)
![4-{[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-(1-methoxypropan-2-yl)butanamide](/img/structure/B15026689.png)
![methyl 4-[(3aS,4R,9bR)-6-methoxy-8-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl]benzoate](/img/structure/B15026697.png)
![2-(5-Methylpyridin-2-yl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B15026700.png)

![2-{[(2-Chlorophenyl)methyl]sulfanyl}-5-[4-(dimethylamino)phenyl]-8,8-dimethyl-3H,4H,5H,6H,7H,8H,9H,10H-pyrimido[4,5-B]quinoline-4,6-dione](/img/structure/B15026710.png)

![allyl 6-(4-isopropylphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B15026737.png)

![6-[(5Z)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid](/img/structure/B15026758.png)
